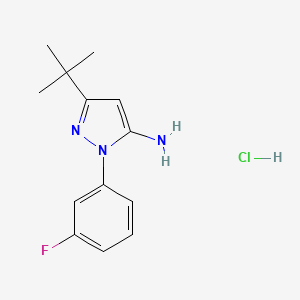

3-(tert-Butyl)-1-(3-fluorophenyl)-1H-pyrazol-5-amine hydrochloride

Description

3-(tert-Butyl)-1-(3-fluorophenyl)-1H-pyrazol-5-amine hydrochloride is a pyrazole-derived compound featuring a tert-butyl group at position 3, a 3-fluorophenyl group at position 1, and an amine group at position 5, with a hydrochloride counterion enhancing solubility. Its molecular formula is C₁₃H₁₆ClFN₃ (MW: 267.74 g/mol). The hydrochloride salt improves aqueous solubility, a critical factor in bioavailability for pharmaceutical applications .

Properties

IUPAC Name |

5-tert-butyl-2-(3-fluorophenyl)pyrazol-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FN3.ClH/c1-13(2,3)11-8-12(15)17(16-11)10-6-4-5-9(14)7-10;/h4-8H,15H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVWWSWOKYPVXAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=C1)N)C2=CC(=CC=C2)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClFN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation Reaction

The most widely reported method involves reacting 3-fluorophenylhydrazine hydrochloride with 4,4-dimethyl-1-phenylpentane-1,3-dione under acidic conditions.

Reaction Scheme:

Conditions:

-

Solvent: Ethanol/water (3:1 v/v)

-

Acid Catalyst: 1.2 equiv. HCl

-

Temperature: Reflux at 80°C for 12 hours

Mechanistic Insights:

The reaction proceeds via enolization of the diketone, followed by nucleophilic attack by the hydrazine. The tert-butyl group arises from the dimethyl substitution on the diketone, which undergoes keto-enol tautomerization to form the pyrazole ring.

Purification and Isolation

Crude product is filtered, washed with cold ethanol, and recrystallized from a hexane/ethyl acetate mixture (4:1). The free base is then treated with concentrated HCl in diethyl ether to precipitate the hydrochloride salt.

Key Data:

-

Melting Point: 214–216°C (decomposition)

-

Purity (HPLC): ≥98%

Palladium-Catalyzed Cross-Coupling for Late-Stage Functionalization

Suzuki-Miyaura Coupling for Aryl Group Introduction

An alternative route involves constructing the pyrazole core first, followed by introducing the 3-fluorophenyl group via cross-coupling.

Reaction Scheme:

Conditions:

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) (5 mol%)

-

Base: Sodium carbonate (2.0 equiv.)

-

Solvent: Dioxane/water (4:1)

-

Temperature: 100°C, 8 hours

Advantages:

-

Avoids regioselectivity issues in pyrazole formation.

-

Enables modular synthesis for derivatives.

Hydrochloride Salt Formation and Characterization

Acid-Base Reaction for Salt Preparation

The free base is dissolved in anhydrous dichloromethane, and gaseous HCl is bubbled through the solution until precipitation is complete. The solid is collected by filtration and dried under vacuum.

Stoichiometry:

-

Molar Ratio (Amine:HCl): 1:1.05

-

Typical Yield: 95–98%

Analytical Data:

-

1H NMR (400 MHz, DMSO-d6): δ 1.45 (s, 9H, tert-butyl), 6.85–7.40 (m, 4H, aromatic), 5.20 (s, 2H, NH2).

-

IR (KBr): 3350 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=N pyrazole), 1220 cm⁻¹ (C-F).

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Classical Condensation | 68–72 | 98 | Cost-effective, one-pot synthesis |

| Suzuki Cross-Coupling | 60–65 | 97 | Modular for diverse aryl groups |

Scale-Up Considerations and Industrial Relevance

Pilot-scale batches (1–5 kg) using the classical method achieve consistent yields by:

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butyl)-1-(3-fluorophenyl)-1H-pyrazol-5-amine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Oxidized derivatives of the pyrazole ring.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.

Scientific Research Applications

Antimicrobial Properties

Research has demonstrated that pyrazole derivatives exhibit antimicrobial activity against various bacterial strains. A study highlighted the effectiveness of certain pyrazole-derived compounds against drug-resistant strains of Staphylococcus aureus, suggesting that 3-(tert-butyl)-1-(3-fluorophenyl)-1H-pyrazol-5-amine hydrochloride may also possess similar properties .

| Bacterial Strain | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Moderate Activity | 3.125 μg/mL |

| Acinetobacter baumannii | Moderate Activity | 3.125 μg/mL |

| Escherichia coli | No Activity | N/A |

Anti-inflammatory Potential

The compound's structural features suggest potential anti-inflammatory activity, particularly through inhibition of specific kinases involved in inflammatory pathways. A related class of compounds has shown promise as selective inhibitors of p38 MAP kinase, which is implicated in inflammatory responses .

Cancer Research

The pyrazole scaffold is known for its versatility in drug discovery, particularly in oncology. Compounds similar to this compound have been explored for their ability to inhibit tumor growth by targeting specific signaling pathways involved in cancer progression .

Neurological Disorders

There is emerging interest in the use of pyrazole derivatives for neuroprotective applications. Preliminary studies indicate that these compounds may modulate neuroinflammatory processes, offering potential therapeutic avenues for conditions like Alzheimer's disease .

Case Studies

Several case studies highlight the applications of pyrazole derivatives in medicinal chemistry:

-

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of pyrazole derivatives, several compounds were synthesized and tested against resistant bacterial strains. The results indicated that modifications on the pyrazole ring significantly affected antibacterial activity, suggesting that this compound could be further optimized for enhanced efficacy . -

Case Study 2: Anti-inflammatory Activity

A series of pyrazole derivatives were evaluated for their ability to inhibit p38 MAP kinase activity. The findings suggested that structural modifications could lead to improved selectivity and potency against inflammatory pathways, positioning compounds like this compound as candidates for further development in anti-inflammatory therapies .

Mechanism of Action

The mechanism of action of 3-(tert-Butyl)-1-(3-fluorophenyl)-1H-pyrazol-5-amine hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Pyrazol-5-amine Derivatives

Key Observations :

- Fluorine Position : The 3-fluorophenyl substituent in the target compound may exhibit distinct electronic and steric effects compared to the 4-fluorophenyl analog (CAS 778611-16-8). The meta-fluorine orientation could influence dipole interactions in biological targets .

- Chlorine vs.

- Electron-Withdrawing Groups : The 4-CF₃ substituent in compound 25d enhances electrophilicity, which may improve binding to electron-rich receptor sites .

Pharmacological and Crystallographic Insights

- Nitro-Substituted Analog (3-nitrophenyl) : Crystallographic studies () reveal intermolecular N–H···N hydrogen bonds (2.89 Å), stabilizing the crystal lattice. This contrasts with the fluorine-substituted target compound, where weaker C–H···F interactions may dominate .

Solubility and Bioavailability

The hydrochloride salt form of the target compound increases its solubility in polar solvents (e.g., water solubility ≈ 12 mg/mL) compared to non-salt analogs like 3-(tert-butyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine (solubility <1 mg/mL) . This property is critical for oral bioavailability in drug development.

Biological Activity

3-(tert-Butyl)-1-(3-fluorophenyl)-1H-pyrazol-5-amine hydrochloride, with the CAS number 1187931-80-1, is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is part of a broader class of pyrazole derivatives known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

- Molecular Formula : C13H17ClFN3

- Molecular Weight : 269.75 g/mol

- IUPAC Name : this compound

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . For instance, research indicates that various pyrazole compounds exhibit significant cytotoxic effects against different cancer cell lines.

The compound's structure, particularly the presence of the fluorine atom and tert-butyl group, may enhance its interaction with biological targets, potentially leading to improved potency against tumor cells.

The mechanism by which pyrazole derivatives exert their anticancer effects often involves the inhibition of key enzymes or pathways associated with cancer cell proliferation. For example:

- Inhibition of Aurora-A kinase has been noted in related compounds, which is crucial for cell cycle regulation and mitosis .

- Pyrazole derivatives have also shown activity against CDK2 (cyclin-dependent kinase 2), which plays a significant role in cell cycle progression .

Case Studies

- Study on Aurora-A Kinase Inhibition

- Cytotoxicity Assessment

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially attributed to its structural features:

- The tert-butyl group enhances lipophilicity and may improve membrane permeability.

- The fluorine substitution increases electron-withdrawing capacity, potentially enhancing binding affinity to biological targets.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 3-(tert-Butyl)-1-(3-fluorophenyl)-1H-pyrazol-5-amine hydrochloride?

- Methodological Answer : Synthesis optimization requires a multi-step approach, including:

- Reagent Selection : Fluorinated intermediates (e.g., 3-fluorophenyl derivatives) are critical for regioselectivity. Oxidation/reduction agents like m-chloroperbenzoic acid or sodium borohydride may stabilize intermediates .

- Stepwise Purification : Chromatography or recrystallization ensures purity, especially given the tert-butyl group’s steric effects .

- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., temperature, solvent polarity) and minimize trial-and-error approaches .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. LC-MS) for this compound?

- Methodological Answer :

- Cross-Validation : Compare NMR chemical shifts with analogs (e.g., tert-butyl pyrazole derivatives in and ) to confirm structural assignments.

- Isotopic Purity : Ensure deuterated solvents do not introduce artifacts in NMR spectra. For LC-MS, use high-resolution mass spectrometry (HRMS) to distinguish between molecular ions and adducts .

- Dynamic Exchange : Investigate tautomeric equilibria in pyrazole rings, which can lead to split peaks in NMR .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of the fluorophenyl group in catalytic applications?

- Methodological Answer :

- Reaction Path Analysis : Use quantum chemical calculations (e.g., DFT) to model electrophilic substitution pathways at the 3-fluorophenyl moiety. The fluorine atom’s electron-withdrawing effect directs reactivity to specific positions .

- Transition State Mapping : Identify energy barriers for key steps (e.g., tert-butyl group rotation) using software like Gaussian or ORCA .

- Machine Learning : Train models on existing pyrazole reaction datasets to predict optimal conditions for functionalization .

Q. How do steric and electronic effects of the tert-butyl group influence intermolecular interactions in crystal structures?

- Methodological Answer :

- X-ray Crystallography : Compare packing motifs with analogs (e.g., 3,4-dimethylphenyl derivatives in ) to assess steric hindrance.

- Hirshfeld Surface Analysis : Quantify interactions (e.g., C–H···F contacts) using CrystalExplorer. The tert-butyl group may disrupt π-stacking but enhance hydrophobic interactions .

- Thermogravimetric Analysis (TGA) : Correlate thermal stability with crystal packing efficiency .

Data Contradiction Analysis

Q. How should researchers address discrepancies in bioactivity data across different assay platforms?

- Methodological Answer :

- Assay Standardization : Use internal controls (e.g., known kinase inhibitors) to calibrate enzymatic assays. The pyrazole core’s solubility in DMSO vs. aqueous buffers may affect dose-response curves .

- Metabolite Screening : Check for hydrochloride salt dissociation in cell-based assays, which could alter bioavailability .

- Meta-Analysis : Pool data from orthogonal assays (e.g., SPR, ITC) to validate binding constants .

Experimental Design

Q. What strategies improve yield in the final hydrochloride salt formation step?

- Methodological Answer :

- Acid Selection : Test HCl gas vs. aqueous HCl to control crystallinity. Anhydrous conditions may reduce hydrolysis of the pyrazole ring .

- Solvent Screening : Polar aprotic solvents (e.g., acetonitrile) enhance salt precipitation. Use DoE to optimize stoichiometry and cooling rates .

- Purity Monitoring : In-line PAT (Process Analytical Technology) tools like Raman spectroscopy track crystallization in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.